Cas no 49548-36-9 (Levamisole phosphate)
Levamisole phosphate structure
Product Name:Levamisole phosphate
Numero CAS:49548-36-9
MF:C11H12N2S
MW:204.291380882263
CID:331324
PubChem ID:26879
Update Time:2025-04-19
Levamisole phosphate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Levamisole phosphate
- Levamisole
- (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
- AB00053661-08
- (-)-Levamisole
- BDBM50241179
- (-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- P00039
- BIDD:GT0372
- L(-)-Levamisole
- HY-A0106
- TCMDC-125847
- AC-18929
- SDCCGSBI-0050668.P004
- LEVAMISOLE [MI]
- AB00053661-07
- (-)-Tetramisole
- Spectrum3_000962
- UNII-2880D3468G
- BSPBio_002563
- (S)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
- LEVAMISOLE [VANDF]
- 2880D3468G
- AKOS001637203
- Wormicid
- CHEBI:6432
- Prestwick2_000182
- SCHEMBL19227
- (S)-(-)-tetramisole
- Spectrum4_001078
- Levamisolum [INN-Latin]
- IDI1_000667
- tetramisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
- SBI-0050668.P003
- Totalon Topical Cattle Anthelmintic
- Tramisol Pour-On
- AB00053661_10
- 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole (Levamisole)
- Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (S)-
- (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
- LEVAMISOLE [GREEN BOOK]
- Spectrum2_000865
- EN300-7407664
- dl-Tetramisole
- P02CE01
- (S)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
- Levamisolum
- Levovermax
- 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(tetramisole)
- Levamisole [INN:BAN]
- Spectrum5_001645
- Totalon
- (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole
- Tetramisole, (s)-
- 14769-73-4
- DTXCID103206
- NINDS_000667
- (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
- Vermisol 150
- KBio1_000667
- Prestwick0_000182
- KBio2_007225
- (6S)-6-phenyl-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole
- Levamisolum (INN-Latin)
- A808675
- NCGC00162225-02
- Q417097
- L-tetramisol
- L-2,3,5,6-Tetrahyro-6-phenylimidazo(2,1-b)thiazole
- Levamisole (INN)
- EINECS 238-836-5
- (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
- Ketrax
- DS-4066
- Levamisol (INN-Spanish)
- Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
- Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
- 14769-73-4 (FREE BASE)
- DB00848
- BRD-K73107279-003-03-4
- levamisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
- NCI60_001476
- 49548-36-9
- (-)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
- NCGC00162225-08
- SPBio_002024
- LEVAMISOLE (MART.)
- DL-429
- Levamisol [INN-Spanish]
- SPBio_000909
- C07070
- CCG-204775
- LEVAMISOLE [MART.]
- LEVOMYSOL
- NCGC00162225-05
- Ketrax (TN)
- 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(Levamisole)
- NCGC00162225-04
- D08114
- HMS2090O04
- (S)-(-)-Levamisole
- Levamisol 100 microg/mL in Acetonitrile
- (-)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
- LEVAMISOLE [INN]
- NCGC00162225-03
- KBio2_004657
- DivK1c_000667
- Prestwick1_000182
- NS00000419
- Levotetramisole
- Levamisol
- CHEMBL1454
- L-Tetramisole
- cid_68628
- C72809
- (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- CS-W009271
- 2,3,5,6-Tetrahydro-6-phenyl-imidazo[2,1-b]thiazole, (S)-
- AB00053661_09
- NCGC00162225-14
- levamisolo
- LEVAMISOLE [WHO-DD]
- DTXSID4023206
- KBioGR_001436
- KBio2_002089
- Lopac0_000690
- Lepuron
- KBioSS_002089
- KBio3_001783
- GTPL7210
- MFCD00792481
- Spectrum_001609
-
- Inchi: 1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1
- Chiave InChI: HLFSDGLLUJUHTE-SNVBAGLBSA-N
- Sorrisi: S1CCN2C1=N[C@@H](C1C=CC=CC=1)C2
Proprietà calcolate
- Massa esatta: 204.07211956g/mol
- Massa monoisotopica: 204.07211956g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 246
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 40.9Ų
Proprietà sperimentali
- LogP: 2.3
Levamisole phosphate Letteratura correlata
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
49548-36-9 (Levamisole phosphate) Prodotti correlati
- 32093-35-9(Levamisole Phosphate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso